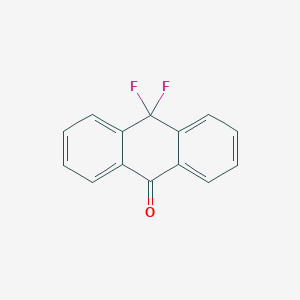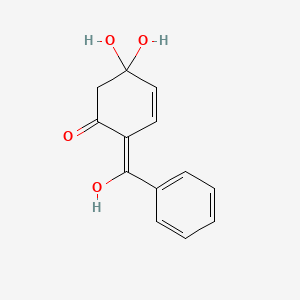
Phenyl(2,4,4-trihydroxy-4l5-phenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Phenyl(2,4,4-trihydroxy-4l5-phenyl)methanone is an organic compound characterized by its phenyl and trihydroxyphenyl groups attached to a methanone core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl(2,4,4-trihydroxy-4l5-phenyl)methanone typically involves the reaction of phenylmethanone with a trihydroxybenzene derivative under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
Phenyl(2,4,4-trihydroxy-4l5-phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.
Applications De Recherche Scientifique
Phenyl(2,4,4-trihydroxy-4l5-phenyl)methanone has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Phenyl(2,4,4-trihydroxy-4l5-phenyl)methanone involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with cellular receptors: Modulating signal transduction pathways.
Antioxidant activity: Scavenging free radicals and protecting cells from oxidative damage.
Comparaison Avec Des Composés Similaires
Phenyl(2,4,4-trihydroxy-4l5-phenyl)methanone can be compared with other similar compounds, such as:
Phenyl(2,3,4-trihydroxyphenyl)methanone: Similar structure but different hydroxyl group positions.
Phenyl(2,4,6-trihydroxyphenyl)methanone: Another isomer with distinct chemical properties.
Phenyl(2,4-dihydroxyphenyl)methanone: Lacks one hydroxyl group, affecting its reactivity and applications.
Propriétés
Formule moléculaire |
C13H12O4 |
|---|---|
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
(2Z)-5,5-dihydroxy-2-[hydroxy(phenyl)methylidene]cyclohex-3-en-1-one |
InChI |
InChI=1S/C13H12O4/c14-11-8-13(16,17)7-6-10(11)12(15)9-4-2-1-3-5-9/h1-7,15-17H,8H2/b12-10- |
Clé InChI |
XBXZWHBSCJIGDV-BENRWUELSA-N |
SMILES isomérique |
C1C(=O)/C(=C(/C2=CC=CC=C2)\O)/C=CC1(O)O |
SMILES canonique |
C1C(=O)C(=C(C2=CC=CC=C2)O)C=CC1(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


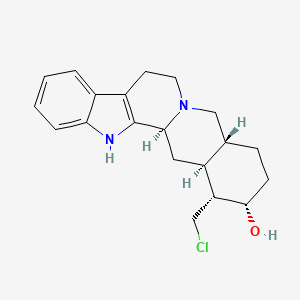
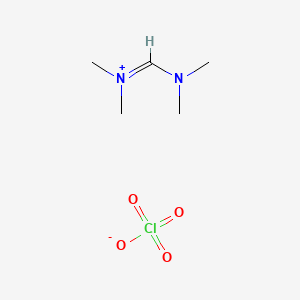
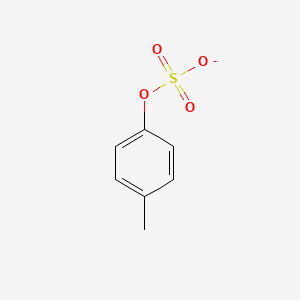
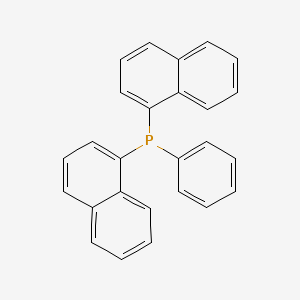
![(2Z,5E)-2,5-bis[(4-hydroxy-3,5-dimethylphenyl)methylidene]cyclopentan-1-one](/img/structure/B14748288.png)
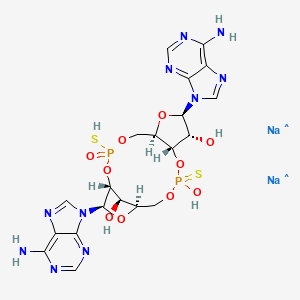
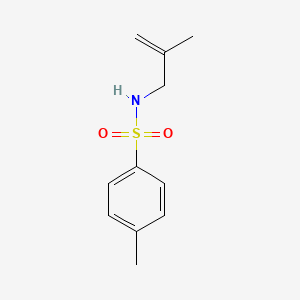

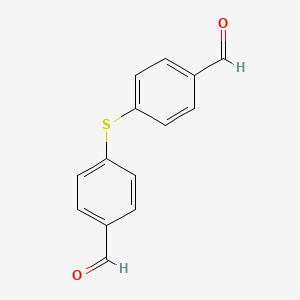


![N-[acetamido-(4-fluorophenyl)methyl]acetamide](/img/structure/B14748340.png)
